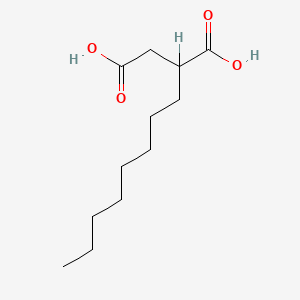

Octylsuccinic acid

Description

Contextualization of Octylsuccinic Acid Derivatives in Advanced Chemical Synthesis

The application of this compound derivatives in advanced chemical synthesis is most prominently demonstrated in the field of polymer and materials science. The derivatives serve as crucial building blocks for creating complex molecules with specific, predetermined properties. cymitquimica.com

A primary application is the chemical modification of natural polysaccharides, such as starch, chitosan (B1678972), and cellulose (B213188), through esterification. researchgate.netmdpi.com The reaction, typically involving octenyl succinic anhydride (B1165640) (OSA), grafts the hydrophobic octyl group onto the hydrophilic polymer backbone. conicet.gov.ar This process transforms the native polymer into an amphiphilic macromolecule with surface-active properties, capable of acting as an emulsifier or stabilizer. vulcanchem.comconicet.gov.ar

The synthesis process itself has been a subject of advanced research. Initially performed in simple aqueous slurries, methodologies have evolved to enhance efficiency and control over the final product's characteristics. conicet.gov.ar Advanced synthesis routes now include:

Pre-treatments: Mechanical, ultrasonic, enzymatic, and chemical pre-treatments of the polysaccharide are used to alter its granular structure, making it more accessible to the hydrophobic OSA and leading to a higher degree of substitution (DS). conicet.gov.arresearchgate.net

Alternative Media: To overcome the challenge of reacting a hydrophobic anhydride with a hydrophilic polymer, researchers have explored novel reaction media, such as deep eutectic solvents, which act as both a swelling agent and a reaction medium for esterification. nih.gov

Varied Reaction Conditions: Research has systematically explored parameters like pH, temperature, and reactant ratios to fine-tune the DS and the distribution of the octenyl groups, thereby controlling the functional properties of the resulting derivative. mdpi.comresearchgate.net

Beyond polysaccharide modification, 2-octylsuccinic acid has been used in the synthesis of copolyanhydrides, for example, with sebacic acid. publish.csiro.au These copolymers are investigated for their potential as biodegradable materials, where the inclusion of the octyl group can modify the polymer's hydrophobicity and, consequently, its degradation profile. vulcanchem.com Furthermore, the fundamental reactivity of the succinic anhydride precursor is utilized in the synthesis of various derivatives, including succinimides, which are relevant in medicinal chemistry. innovareacademics.in

Evolution of Research Trajectories in this compound Applications

The research trajectory for this compound applications began with a foundational patent in 1953 by Caldwell and Wurzburg, which described the use of substituted cyclic dicarboxylic acid anhydrides to modify starch. mdpi.comconicet.gov.ar This initial work established its role as a food additive for creating emulsifying starches. For decades, research primarily focused on optimizing this application for the food industry.

In recent years, the scope of research has expanded dramatically, moving into high-technology fields:

Food Science and Technology: The traditional use as a food emulsifier has evolved. Research now focuses on creating OSA-modified starches for Pickering emulsions, which are highly stable systems stabilized by solid particles. nih.gov There is also significant interest in its ability to create slowly digestible or resistant starches, which have potential health benefits. mdpi.com

Polymer Chemistry: A significant research trend is the use of this compound derivatives to modify synthetic polymers. For instance, its esterification with polylactic acid (PLA) has been shown to increase the polymer's hydrophobicity, thereby extending its degradation time in soil environments, a crucial factor for creating sustainable packaging with controlled lifespans. vulcanchem.com In the printing industry, derivatives are incorporated into polyester (B1180765) resins to improve toner adhesion and thermal stability. vulcanchem.com

Biomaterials and Nanotechnology: A major contemporary research thrust is the use of OSA-modified biopolymers to create advanced biomaterials. This includes the development of self-healing and pH-responsive hydrogels. dntb.gov.uaresearcher.life For example, OSA-modified chitosan has been used to create nanoparticles for drug delivery systems that can encapsulate hydrophobic drugs like curcumin (B1669340) and release them in response to specific pH changes, such as those found in tumor microenvironments. researchgate.net These nanoparticles often have diameters in the range of 150-180 nm and demonstrate good stability and biocompatibility. researchgate.net

Encapsulation: The amphiphilic nature of OSA-derivatives makes them excellent materials for encapsulating hydrophobic bioactive compounds, such as essential oils or vitamins, protecting them from degradation and controlling their release. researchgate.netresearchgate.net

This evolution reflects a shift from bulk material modification to the design of sophisticated, functional materials at the micro- and nanoscale, with applications extending from food science to advanced medicine and materials engineering.

Fundamental Research Questions Driving this compound Inquiry

Current research into this compound and its derivatives is driven by several fundamental scientific questions aimed at overcoming existing limitations and unlocking new applications.

How can synthesis efficiency be improved? A central challenge is the inefficient reaction between the oily, hydrophobic OSA and water-loving polysaccharides in traditional aqueous systems. researchgate.net This leads to research questions about new catalysts, reaction media, and physical assistance methods (like ultrasonication or milling) to increase the reaction efficiency and achieve a higher, more uniform degree of substitution. conicet.gov.ar

What is the precise structure-function relationship? A key area of inquiry is understanding how the degree of substitution (DS) and the specific placement of the octenyl groups on the polymer backbone influence the material's macroscopic properties, such as its emulsifying capacity, rheology, and thermal stability. nih.govresearchgate.net Answering this question is crucial for designing derivatives with tailored functionalities for specific applications, like optimizing the stability of Pickering emulsions or controlling the release profile of encapsulated drugs. nih.gov

What are the molecular mechanisms of self-assembly and stabilization? Researchers are investigating the fundamental mechanisms by which these amphiphilic derivatives function. This includes studying how OSA-modified polymers adsorb at oil-water interfaces, how they self-assemble into nanostructures like micelles or nanoparticles, and what forces govern the stability of the systems they create. researchgate.netresearchgate.net

How can these derivatives be used to create novel "smart" and sustainable materials? A forward-looking research question involves exploring the full potential of this compound derivatives in advanced materials. This includes their integration into smart polymers that respond to external stimuli (e.g., pH, temperature), their use in creating self-healing hydrogels for biomedical applications, and their role in developing fully biodegradable plastics with controlled degradation rates. vulcanchem.comdntb.gov.uaresearchgate.netnih.gov This line of inquiry pushes the application of this compound far beyond its original uses and into the realm of high-performance, sustainable materials.

Data Tables

Table 1: Physicochemical Properties of this compound This table presents key physical and chemical properties of the base compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₂O₄ | vulcanchem.com |

| Molecular Weight | 230.3 g/mol | vulcanchem.com |

| Aqueous Solubility | 0.12 g/L (at 25°C) | vulcanchem.com |

| Melting Point | 87.1°C | vulcanchem.com |

| Decomposition Onset | 210°C | vulcanchem.com |

Table 2: Representative Reaction Conditions for OSA-Starch Synthesis This table outlines typical parameters for the synthesis of octenyl succinic anhydride-modified starch, a common derivative.

| Parameter | Condition Range | Optimal Reported Value | Source |

|---|---|---|---|

| Starch Concentration | 25-45% (w/v) | 35% | mdpi.com |

| Reaction pH | 8.0 - 9.5 | 8.0 - 8.5 | mdpi.com |

| Reaction Temperature | 30°C - 50°C | 40°C | mdpi.com |

| Reaction Time | 2 - 6 hours | 5 hours | mdpi.com |

| OSA Addition | 1% - 10% (by starch weight) | 3% | mdpi.commdpi.com |

| Resulting DS | 0.02 - 0.03 | ~0.0282 | mdpi.com |

Table 3: Impact of OSA-Modification on Starch Properties This table details the functional changes observed in starch after modification with octenyl succinic anhydride.

| Property | Change Observed | Example Data | Source |

|---|---|---|---|

| Flowability (Carr's Index) | Improved (Reduced Cohesiveness) | From 35.32% (native) to 17.42% (modified) | vulcanchem.com |

| Crystallinity | Decreased | From ~32.6% to ~18.4% | |

| Solubility & Swelling | Increased | Quantitative increase observed | |

| Viscosity & Retrogradation | Reduced | Qualitative reduction noted | researchgate.net |

| Resistant Starch Content | Increased | Highest at 35.6% (8% OSA, uncooked) | mdpi.com |

| Emulsification Properties | Enhanced | Stronger than unhydrolyzed OSA starch | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-octylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-2-3-4-5-6-7-8-10(12(15)16)9-11(13)14/h10H,2-9H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOGSOBFOIGXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948139 | |

| Record name | 2-Octylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2530-32-7 | |

| Record name | 2-Octylbutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Engineering for Octylsuccinic Acid and Its Anhydrides

Conventional Laboratory Synthesis of 3-Octenylsuccinic Anhydride (B1165640) (OSA)

The conventional laboratory synthesis of octenyl succinate (B1194679) derivatives typically involves the esterification of a hydroxyl-containing substrate with 3-octenylsuccinic anhydride (OSA). While OSA can be synthesized separately, it is most commonly generated and used in situ or handled as a reagent in an aqueous slurry method. This approach involves dispersing a substrate, such as starch, dextran, or gum arabic, in water to form a slurry. nih.gov The reaction is conducted under controlled, mildly alkaline conditions, which facilitates the esterification reaction between the hydroxyl groups of the substrate and the anhydride group of OSA. researchgate.net

The process generally begins by preparing a substrate slurry, typically with a concentration ranging from 25% to 40% (w/w). nih.govmdpi.com The pH of this mixture is then adjusted to a specific alkaline level. OSA is introduced slowly and dropwise into the agitated slurry. upm.edu.my Throughout the addition and subsequent reaction period, the pH is carefully monitored and maintained at the desired setpoint by the continuous addition of a dilute alkaline solution, most commonly sodium hydroxide (B78521) (NaOH). nih.gov This control is crucial because the reaction consumes the base and the hydrolysis of OSA can cause the pH to drop. Once the reaction is complete, the pH is neutralized with an acid like hydrochloric acid (HCl) to quench the reaction. nih.gov The resulting modified product is then typically purified through washing with water and alcohol, followed by centrifugation and drying.

The efficiency and yield of the OSA esterification reaction are highly dependent on several key parameters, including temperature, reaction time, and pH. Optimization of these variables is critical to maximize the degree of substitution (DS)—the average number of hydroxyl groups substituted per monomer unit of the substrate—and the reaction efficiency (RE), which compares the actual DS to the theoretical maximum. nih.gov

| Substrate | Optimal Temperature (°C) | Reference |

|---|---|---|

| Early Indica Rice Starch | 33.4 | nih.gov |

| Gum Arabic | 33 | spkx.net.cn |

| Turmeric Starch | 40 | mdpi.com |

| Wheat Starch | 35 | mdpi.com |

The duration of the reaction directly impacts the extent of esterification and, consequently, the final yield or degree of substitution. The reaction kinetics show that the DS generally increases with time up to a certain point, after which it may plateau as the accessible reactive sites on the substrate become saturated or the concentration of unhydrolyzed OSA diminishes. Optimization studies have identified varying optimal reaction times. For example, a reaction period of 4 hours was found to be optimal for modifying early Indica rice starch, achieving a high reaction efficiency of 81.0%. nih.gov In another study involving turmeric starch, a longer time of 5 hours was determined to be ideal. mdpi.com Conversely, the modification of gum arabic required a shorter period of 130 minutes. spkx.net.cn Research on pearl millet starch showed a progressive increase in DS and reaction efficiency as the reaction time was extended from 2 to 5 hours. researchgate.net

| Substrate | Optimal Reaction Time | Resulting DS | Reference |

|---|---|---|---|

| Early Indica Rice Starch | 4 hours | 0.0188 | nih.gov |

| Turmeric Starch | 5 hours | 0.0282 | mdpi.com |

| Gum Arabic | 130 minutes | N/A (Grafting Rate: 1.99%) | spkx.net.cn |

| Sago Starch | 9.65 hours | 0.0131 (predicted) | upm.edu.my |

| Pearl Millet Starch (5h) | 5 hours | 0.022 | researchgate.net |

Maintaining a stable, mildly alkaline pH is arguably the most critical factor in the conventional aqueous synthesis method. The esterification of hydroxyl groups with OSA proceeds efficiently under slightly basic conditions, which activate the hydroxyl groups on the substrate, making them more nucleophilic. researchgate.net The optimal pH typically falls within the range of 7.5 to 9.0. mdpi.comgoogle.com For instance, the modification of early Indica rice starch was optimized at a pH of 8.4, while wheat starch modification was conducted at a pH of 8.5–9.0. nih.govmdpi.com A study on sago starch found a slightly lower optimal pH of 7.26. fstjournal.com.br

The control mechanism involves the continuous, metered addition of a base, such as a 3% sodium hydroxide (NaOH) solution, throughout the reaction. nih.gov A pH meter is used to monitor the slurry in real-time, and the base is added as needed to counteract the drop in pH that occurs as the reaction proceeds. This precise control is necessary to ensure the reaction environment favors esterification over the competing hydrolysis of OSA, which is also accelerated under alkaline conditions but becomes more dominant at higher pH values. The reaction is typically terminated by adjusting the pH to a neutral or slightly acidic level (e.g., 6.5) with an acid. nih.gov

| Substrate | Optimal pH | Reference |

|---|---|---|

| Early Indica Rice Starch | 8.4 | nih.gov |

| Sago Starch | 7.26 | fstjournal.com.br |

| Turmeric Starch | 8.0 | mdpi.com |

| Wheat Starch | 8.5 - 9.0 | mdpi.com |

| High-Amylose Japonica Rice Starch | 8.5 | mdpi.com |

In the conventional aqueous slurry method, the reaction is base-catalyzed, with the hydroxide ions from NaOH acting as the catalyst to deprotonate the substrate's hydroxyl groups. While effective, this system must be carefully managed to minimize the primary by-product: octenyl succinic acid, which forms from the hydrolysis of OSA in water. The low solubility of OSA in water can lead to poor reaction efficiency, as the reaction predominantly occurs on the surface of the substrate granules.

To improve reaction efficiency and reduce by-products, various strategies have been explored. The optimization of pH, temperature, and reaction time is the primary method to favor esterification over hydrolysis. Alternative methodologies have also been investigated, such as using enzymatic catalysts (e.g., lipase) in ionic liquid media or employing ultrasonic assistance. researchgate.net Ultrasonic treatment has been shown to increase the degree of substitution and reaction efficiency while drastically reducing reaction time, potentially by improving the dispersion of OSA in the aqueous phase. In the synthesis of the parent alkenyl succinic anhydrides, the use of polymerization inhibitors and phenolic antioxidants has been shown to reduce side reactions at the high temperatures required for the direct ene reaction between an olefin and maleic anhydride. google.com However, for the common laboratory esterification using pre-formed OSA, controlling hydrolysis through optimized aqueous conditions remains the key focus.

Confirmation of a successful esterification reaction, and thus the consumption of the anhydride functionality, is typically achieved through spectroscopic techniques, primarily Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net

FT-IR spectroscopy is a widely used method to verify the introduction of the octenyl succinate group onto the substrate backbone. The formation of the ester bond results in the appearance of new, characteristic absorption peaks in the infrared spectrum of the product. A distinct peak around 1730 cm⁻¹ is indicative of the stretching vibration of the ester carbonyl group (C=O). mdpi.comresearchgate.netnih.gov Additionally, a peak often appears near 1570 cm⁻¹, which corresponds to the asymmetric stretching vibration of the carboxylate group (RCOO⁻), confirming the ring-opening of the anhydride and formation of the ester. researchgate.net

NMR spectroscopy provides more detailed structural information and can be used to both confirm the modification and quantify the degree of substitution. In ¹H NMR analysis of the modified product, new signals corresponding to the protons of the octenyl chain's methyl, methylene, and vinyl groups appear, providing definitive evidence of the covalent attachment of the OSA moiety. nih.gov

Reaction Parameters and Optimization Studies

Advanced Synthetic Routes and Process Innovations for OSA Derivatives

Innovations in the synthesis of octylsuccinic anhydride (OSA) and its derivatives are moving beyond traditional methods to embrace greener and more sophisticated process engineering. These advancements aim to enhance reaction efficiency, improve product purity, and reduce the environmental footprint of production.

Environmentally Benign Synthesis Approaches

The principles of green chemistry are being actively applied to the synthesis of octylsuccinic anhydride and its derivatives, leading to the development of cleaner and more sustainable manufacturing processes. Key areas of innovation include the elimination of volatile organic solvents and the adoption of greener solvent alternatives.

Solvent-free synthesis represents a significant leap forward in the environmentally conscious production of alkenyl succinic anhydrides. One of the primary methods employed is the 'ene' reaction, which involves the reaction of an alkene (like 1-octene) with maleic anhydride at elevated temperatures. By eliminating the solvent, this approach not only reduces waste but can also enhance reaction kinetics.

Reactive extrusion is a particularly promising solvent-free technique. aimplas.net This method utilizes an extruder as a continuous reactor, where the reactants are mixed and heated under high shear, promoting the chemical reaction in the absence of a solvent. aimplas.net This process is highly efficient, offering reduced reaction times and enabling the continuous production of anhydride-modified polymers. For instance, the radical grafting of maleic anhydride onto polyolefins is a well-established reactive extrusion process that can be adapted for octylsuccinic anhydride. aimplas.net

Another solvent-free approach is mechanochemistry, where mechanical energy from ball milling is used to drive the reaction. This technique has been successfully applied to the synthesis of various organic compounds and holds potential for the production of octylsuccinic anhydride, particularly in solid-state reactions.

Table 1: Comparison of Solvent-Free Synthesis Methods for Anhydrides

| Method | Description | Advantages |

|---|---|---|

| Thermal 'Ene' Reaction | Direct reaction of an alkene and maleic anhydride at high temperatures without a solvent. | Simple, high atom economy, no solvent waste. |

| Reactive Extrusion | Continuous process using an extruder as a reactor. aimplas.net | Solvent-free, rapid, continuous production, efficient mixing. aimplas.net |

| Mechanochemistry (Ball Milling) | Use of mechanical force to induce chemical reactions in the solid state. | Solvent-free, can be performed at room temperature, applicable to solid reactants. |

While solvent-free methods are ideal, some processes may still require a liquid medium. In such cases, the focus shifts to "green solvents" that are less hazardous to human health and the environment compared to traditional organic solvents.

Ionic liquids (ILs) have emerged as a promising class of green solvents for the synthesis of OSA derivatives. mdpi.com They are non-volatile, have high thermal stability, and their properties can be tuned by modifying the cation and anion. mdpi.com For example, the modification of microcrystalline cellulose (B213188) with dodecenyl succinic anhydride (a related alkenyl succinic anhydride) has been successfully carried out in a twin-screw extruder using the ionic liquid 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) as a reaction medium. researchgate.net This process demonstrates the potential of ionic liquids to act as both a solvent and a plasticizer in the synthesis of polymer-bound anhydrides. researchgate.net

The biosynthesis of octenyl succinic anhydride (OSA) starch has also been investigated using ionic liquids as reaction media. In one study, waxy maize starch was pretreated in 1-butyl-3-methylimidazolium chloride and then esterified with OSA in 1-octyl-3-methylimidazolium nitrate (B79036) using an enzyme catalyst.

Table 2: Examples of Green Solvents in OSA Derivative Synthesis

| Green Solvent | Application | Key Findings |

|---|---|---|

| Ionic Liquids (e.g., [Bmim]Cl) | Modification of cellulose with dodecenyl succinic anhydride via reactive extrusion. researchgate.net | The ionic liquid acts as a plasticizer and reaction medium, enabling a homogeneous modification process. researchgate.net |

| Ionic Liquids (e.g., 1-octyl-3-methylimidazolium nitrate) | Enzymatic synthesis of OSA-starch. | Ionic liquids can serve as effective media for biocatalytic reactions involving OSA, offering an alternative to traditional organic solvents. |

Polymer-Bound Octylsuccinic Anhydride Synthesis Methodologies

The immobilization of octylsuccinic anhydride onto polymeric supports creates functional materials with a wide range of applications, from reactive compatibilizers to solid-phase reagents. The synthesis of these materials often involves the grafting of OSA or its precursors onto a pre-existing polymer backbone.

The esterification of polysaccharides with octylsuccinic anhydride is a well-documented method for creating polymer-bound derivatives. Natural polymers such as starch, cashew gum, and fenugreek gum have been successfully modified with OSA. nih.govsemanticscholar.orgscilit.com The reaction is typically carried out by suspending the polymer in a suitable medium (often aqueous or a polar organic solvent like dimethyl sulfoxide) and adding OSA. semanticscholar.org The degree of substitution, which dictates the properties of the final product, can be controlled by adjusting the reaction conditions, such as the ratio of reactants, temperature, and reaction time. nih.gov

For synthetic polymers, particularly polyolefins like polyethylene and polypropylene, the grafting of maleic anhydride is a common industrial practice that can be conceptually extended to octylsuccinic anhydride. acs.orgresearchgate.net This is often achieved through reactive extrusion, where a free-radical initiator is used to create active sites on the polymer chain that can then react with the anhydride. researchgate.net The resulting anhydride-grafted polymer combines the properties of the base polymer with the reactivity of the anhydride group.

Table 3: Synthesis of Polymer-Bound Octylsuccinic Anhydride Derivatives

| Polymer Backbone | Synthesis Method | Key Features |

|---|---|---|

| Starch | Aqueous slurry reaction. researchgate.net | Creates an amphiphilic polymer used as an emulsifier and encapsulating agent. researchgate.net |

| Cashew Gum | Reaction in dimethyl sulfoxide (B87167) at elevated temperatures. semanticscholar.org | Produces a hydrophobically modified polysaccharide with potential applications as a thickener and emulsifier. semanticscholar.org |

| Polypropylene | Reactive extrusion with a free-radical initiator. researchgate.net | Yields a functionalized polyolefin that can act as a compatibilizer in polymer blends and composites. researchgate.net |

Upcycling Strategies for Polymeric Precursors via Octylsuccinic Anhydride Integration

The chemical reactivity of octylsuccinic anhydride makes it a valuable tool for the upcycling of waste polymers. By grafting OSA onto polymer chains, it is possible to introduce functionality that can improve the compatibility of mixed plastic waste streams, thereby enhancing the properties of the recycled material.

Maleic anhydride-grafted polyolefins (such as PE-g-MAH and PP-g-MAH) are widely used as compatibilizers in the recycling of polymer blends, for example, in polyethylene/polyamide multilayer films. mdpi.commdpi.com The anhydride groups can react with functional groups in other polymers (like the amine groups in polyamide), forming covalent bonds at the interface and improving the adhesion between the immiscible polymer phases. mdpi.comresearchgate.net This results in a recycled material with improved mechanical properties. mdpi.com The same principle applies to octylsuccinic anhydride, which can be used to create compatibilizers for upcycling various polymer blends.

Reactive extrusion is the key enabling technology for this upcycling strategy. aimplas.net It allows for the direct modification of waste plastic streams with octylsuccinic anhydride in a continuous, solvent-free process. This in-situ functionalization is an efficient way to produce compatibilized polymer blends from recycled feedstocks. For example, ternary blends of an ethylene-glycidyl methacrylate copolymer, a maleic anhydride-grafted polypropylene, and low-density polyethylene can be reactively compounded to create recyclable insulation materials with enhanced thermomechanical properties. acs.org

Table 4: Upcycling Applications of Anhydride-Grafted Polymers

| Upcycling Application | Role of Anhydride-Grafted Polymer | Resulting Improvement |

|---|---|---|

| Compatibilization of PE/PA blends | Forms covalent bonds between polyethylene and polyamide chains. mdpi.com | Enhanced interfacial adhesion and improved mechanical properties of the recycled blend. mdpi.com |

| Filler/Polymer Composites | Improves the compatibility between hydrophilic fillers (e.g., artificial marble waste) and a hydrophobic polymer matrix (e.g., LLDPE). mdpi.com | Increased mechanical strength and higher possible filler content in the composite material. mdpi.com |

| Recyclable Thermoset-like Materials | In-situ formation of a copolymer network during reactive compounding. acs.org | Creates a recyclable material with improved creep resistance at elevated temperatures. acs.org |

Molecular Mechanisms of Biopolymer Modification by Octylsuccinic Acid Derivatives

Starch Esterification with Octenylsuccinic Anhydride (B1165640)

Starch, a polysaccharide composed of amylose (B160209) and amylopectin (B1267705), is widely used in various industries. conicet.gov.ar However, native starch has limitations such as poor process tolerance and shelf stability. conicet.gov.ar Chemical modification through esterification with octenyl succinic anhydride (OSA) addresses these shortcomings by introducing new functional groups to the starch molecule. conicet.gov.armdpi.com This reaction is typically carried out in an aqueous slurry under mild alkaline conditions. conicet.gov.armdpi.com

The fundamental chemistry of starch modification with OSA involves the substitution of the hydroxyl (-OH) groups present on the glucose units of the starch polymers. conicet.gov.armdpi.com The reaction occurs between the anhydride group of OSA and the hydroxyl groups of starch, forming an ester linkage. mdpi.comacs.org This reaction is believed to happen predominantly on the surface and in the amorphous regions of the starch granules. conicet.gov.arconicet.gov.ar The hydroxyl groups at the C-2, C-3, and C-6 positions of the anhydroglucose (B10753087) units are the primary sites for this esterification. mdpi.com

The esterification of starch with OSA is a key process for imparting an amphiphilic nature to the polymer. conicet.gov.armdpi.com The octenyl group introduced is hydrophobic (lipophilic), while the succinic acid portion contains a hydrophilic carboxyl group. mdpi.comresearchgate.net This dual characteristic allows the modified starch to act as an effective emulsifier and stabilizer in various applications. conicet.gov.arresearchgate.net The introduction of these groups alters the molecular structure, leading to changes in properties such as increased solubility and swelling power. mdpi.com The hydrophobic octenyl groups weaken the internal hydrogen bonding within the starch granules, making them more susceptible to swelling and gelatinization at lower temperatures. scielo.br

The product of the esterification reaction between starch and octenyl succinic anhydride is known as octenyl succinylated starch (OS-starch) or starch octenyl succinate (B1194679). conicet.gov.arclausiuspress.com This modified starch is a hydrocolloid with distinct amphiphilic properties. conicet.gov.arebiohippo.com The synthesis typically involves suspending granular starch in water and adding OSA dropwise while maintaining a slightly alkaline pH. researchgate.netclausiuspress.com The resulting OS-starch exhibits a range of improved functionalities, including enhanced emulsifying capacity, increased paste viscosity, and improved freeze-thaw stability. conicet.gov.arnih.gov The degree of substitution (DS), which indicates the average number of hydroxyl groups substituted per glucose unit, is a critical parameter that influences the properties of the final OS-starch product. mdpi.com

The efficiency of the esterification reaction and the properties of the resulting OS-starch are significantly influenced by various reaction conditions. Key parameters include pH, temperature, reaction time, and the concentration of reactants. nih.govupm.edu.my Optimizing these conditions is crucial for achieving the desired degree of substitution and reaction efficiency. nih.gov

| Starch Source | Optimal pH for Esterification | Reference |

| Sago Starch | 7.20 | upm.edu.my |

| Early Indica Rice Starch | 8.4 | nih.gov |

| Wheat Starch | 8.5-9.0 | mdpi.com |

| Waxy Rice Starch | 8.5 | mdpi.com |

Temperature is another crucial parameter that affects the kinetics of the esterification reaction. nih.gov Generally, increasing the reaction temperature can enhance the reaction rate. However, excessively high temperatures can promote the hydrolysis of the anhydride and may also lead to the gelatinization of the starch granules, which can negatively impact the modification process. conicet.gov.ar Research has indicated that the optimal temperature for OSA modification is often in the range of 25°C to 40°C. conicet.gov.armdpi.com For example, a study on early Indica rice starch determined the optimal reaction temperature to be 33.4°C. nih.gov Another study on turmeric starch found the optimal temperature to be 40°C. mdpi.com

| Starch Source | Optimal Temperature for Esterification (°C) | Reference |

| Early Indica Rice Starch | 33.4 | nih.gov |

| Turmeric Starch | 40 | mdpi.com |

| Sago Starch | 35 | fstjournal.com.br |

| Wheat Starch | 35 | mdpi.com |

Influence of Reaction Conditions on Modification Efficacy

Starch Concentration and OSA Ratio Optimization

The efficiency of starch modification with octenyl succinic anhydride (OSA) is critically dependent on the reaction conditions, particularly the concentration of starch and the ratio of OSA used. upm.edu.mynih.gov Optimization of these parameters is essential to maximize the degree of substitution (DS)—the average number of hydroxyl groups substituted per glucose unit—while maintaining reaction efficiency. Research indicates that the DS tends to increase linearly with a higher concentration of OSA relative to the starch amount. upm.edu.mynih.gov This is attributed to the greater availability of the anhydride molecules to react with the hydroxyl groups on the starch granules. mdpi.com

However, simply increasing the OSA concentration does not always lead to a proportional increase in DS, which can result in reduced reaction efficiency and higher costs. conicet.gov.ar Therefore, a balance must be struck. Studies have focused on optimizing these conditions for various starch sources using response surface methodology (RSM) to identify the ideal parameters. upm.edu.mynasjournal.org.ngajol.info For instance, an optimal set of conditions for modifying cooking banana starch was identified as using a 3.32% OSA concentration with a reaction time of 32.04 minutes at a pH of 8, which was predicted to yield an optimal amylose-amylopectin ratio. nasjournal.org.ngajol.infonasjournal.org.ng In another study on sago starch, the optimal conditions for achieving the highest DS (0.0120) were found to be an OSA concentration of 5.00%, a pH of 7.20, and a reaction time of 9.65 hours. upm.edu.my

The Food and Drug Administration (FDA) in the United States has approved OSA for modifying food starch, with the stipulation that the amount used must not exceed 3% of the starch's dry weight. nih.govnih.govmyfoodresearch.com This regulatory limit is a key consideration in optimization studies for food applications.

Table 1: Optimization of Reaction Conditions for OSA-Starch Modification

| Starch Source | OSA Concentration (%) | pH | Reaction Time | Key Outcome | Reference(s) |

| Cooking Banana Starch | 3.32 | 8 | 32.04 mins | Predicted amylose-amylopectin ratio of 0.806 | nasjournal.org.ng, nasjournal.org.ng, ajol.info |

| Sago Starch | 5.00 | 7.20 | 9.65 h | Degree of Substitution (DS) of 0.0120 | upm.edu.my |

| Waxy Maize Starch | 0 - 3.0 | 8.0 | 24 h | Linear increase in DS with OSA concentration | nih.gov |

| Sago Starch | 2.5 | 7.20 | 9 h | Comparison of pre-treated starches | myfoodresearch.com |

Solvent Polarity Considerations

The choice of solvent plays a pivotal role in the synthesis of octenyl succinic anhydride (OSA) modified starch, primarily because of the inherent properties of the reactants. Starch is hydrophilic, while OSA is hydrophobic, which creates challenges for the reaction in a single solvent system. researchgate.net The reaction is typically carried out in an aqueous slurry, where OSA exists as large oily droplets, limiting its penetration into the starch granules and resulting in low reaction efficiency and uneven substitution. mdpi.com

The polarity of the solvent system directly impacts the dispersibility of the starch and the accessibility of OSA to the starch molecules. The poor dispersibility of native starch nanoparticles in nonpolar solvents is a significant limitation. nih.govplos.org However, modification with OSA introduces hydrophobic octenyl groups, imparting an amphiphilic character to the starch. researchgate.netnih.govplos.org This increased hydrophobicity improves the dispersibility of the modified starch in mixtures of water and nonpolar solvents like toluene, chloroform, and dichloromethane. nih.govplos.org The degree of this improved dispersibility in water-nonpolar solvent mixtures has been shown to increase with a higher degree of substitution (DS). researchgate.netnih.gov

To overcome the limitations of aqueous systems, alternative solvents have been explored. Using dimethyl sulfoxide (B87167) (DMSO) as a solvent can lead to a significantly higher DS compared to reactions in water. mdpi.com More recently, ionic liquids, such as 1-butyl-3-methylimidazolium chlorine, have been investigated as novel "green" solvents for the biosynthesis of OSA-modified waxy maize starch, offering a different medium for the reaction. science.gov

Table 2: Effect of Solvents on OSA-Starch Synthesis and Properties

| Solvent System | Starch Type | Key Finding | Reference(s) |

| Water/Toluene, Water/Dichloromethane, Water/Chloroform | Taro Starch Nanoparticles | OSA modification improves dispersibility in water/nonpolar solvent mixtures. | nih.gov, plos.org |

| Dimethyl Sulfoxide (DMSO) | Not specified | Significantly higher Degree of Substitution (DS) achieved compared to water. | mdpi.com |

| Ionic Liquids (e.g., 1-butyl-3-methylimidazolium chlorine) | Waxy Maize Starch | Investigated as a novel reaction medium for OSA-starch biosynthesis. | science.gov |

Pre-treatment Strategies for Enhanced Starch Reactivity

To improve the efficiency of esterification with octenyl succinic anhydride (OSA), various pre-treatment strategies are employed. conicet.gov.ar Native starch granules possess a dense, semi-crystalline structure that restricts the penetration of chemical reagents, leading to lower reaction efficiency. researchgate.net Pre-treatment methods aim to disrupt or alter this structure, increasing the surface area and accessibility of hydroxyl groups for reaction. conicet.gov.armdpi.com These strategies can be broadly categorized as mechanical, ultrasonic, enzymatic, and chemical.

Mechanical Pretreatment (e.g., Ball Milling, High-Speed Shear)

Mechanical pre-treatments apply physical force to alter the structure of starch granules. mdpi.com Methods like ball milling, jet milling, and high-speed shear are used to destroy the crystalline structure, increase the specific surface area, and enhance the reactivity of the starch. conicet.gov.armdpi.com

High-speed shear treatment, for example, has been shown to significantly improve both the degree of substitution (DS) and reaction efficiency (RE). conicet.gov.ar One study reported that using a high-speed shear treatment at 10,000 rpm, as opposed to conventional mechanical stirring at 500 rpm, increased the RE from 78.45% to 86.86%. conicet.gov.ar This improvement is attributed to the cavitation effect, which not only increases the surface area by damaging the granule surface but also reduces the size of OSA droplets, thereby facilitating their penetration into the starch granules. conicet.gov.ar Similarly, jet milling is another effective pretreatment that uses mechanical force to create starch particles with irregular morphology, which has been shown to increase the efficiency of the subsequent esterification with OSA. mdpi.com

Table 3: Effects of Mechanical Pretreatment on OSA Modification

| Pretreatment Method | Key Effect on Starch Granule | Impact on OSA Modification | Reference(s) |

| High-Speed Shear (10,000 rpm) | Granule surface destruction, increased surface area | Increased Reaction Efficiency by ~11%; enhanced DS | conicet.gov.ar |

| Jet Milling | Creation of irregular particle morphology | Increased esterification efficiency; improved transparency and emulsification of final product | mdpi.com |

| Ball Milling | Destruction of crystalline structure | Improves the reaction activity of starch granules | mdpi.com |

Ultrasonic Pretreatment Effects on Granule Structure

Ultrasonic pretreatment is a physical modification method that uses high-frequency sound waves to induce cavitation in a starch slurry. scielo.brhielscher.com This process generates strong mechanical and shear forces, which have profound effects on the starch granule structure. mdpi.comresearchgate.netscielo.br The primary effect is the creation of pores, fissures, and cracks on the surface of the granules. scielo.br Ultrasound tends to disrupt the less-ordered amorphous regions of the starch granule more readily than the dense crystalline regions. scielo.br

This physical damage to the granule surface and internal structure increases its porosity and facilitates the penetration of water and OSA molecules into the granule's interior. mdpi.com The mechanochemical effect of ultrasound may also generate free radicals, which can increase the number of active sites available for the esterification reaction. mdpi.com Consequently, ultrasonic pretreatment has been shown to significantly increase both the degree of substitution (DS) and the reaction efficiency (RE) of the OSA modification process. mdpi.comresearchgate.net For example, studies on adlay seed starch found that ultrasonic pretreatment resulted in a DS that was 22.3-51.1% higher than that of starch modified without pretreatment. nih.gov This approach is considered a "green technology" as it can enhance reaction rates and efficiency, often in less time and without fundamentally altering the desirable molecular characteristics of the starch. hielscher.com

Enzymatic Pre-hydrolysis for Altered Molecular Size

Enzymatic pre-hydrolysis is a biochemical strategy used to modify starch's molecular structure before esterification with octenyl succinic anhydride (OSA). This method employs enzymes like amylases to break down the starch polymers, altering molecular size and structure to enhance reactivity. conicet.gov.argoogle.com For instance, α-amylase can be used to create pores in starch granules, thereby increasing the surface area and theoretically promoting the access of chemical reagents to the granule's interior. conicet.gov.ar

Other enzymes are also used. Pullulanase, α-amylase, and β-amylase can be used in combination with oxidative degradation to produce low-viscosity OSA-starch. google.com Partial enzymatic hydrolysis is also a method to create OSA starches with a reduced molecular weight, which improves their solubility in water. nih.gov

Table 4: Effects of Enzymatic Pre-hydrolysis on OSA Modification

| Enzyme/Method | Starch Source | Effect on Starch Structure | Impact on OSA Modification | Reference(s) |

| α-amylase | Corn Starch | Induces pore formation, increases surface area | Lower Degree of Substitution (DS) reported in one study | conicet.gov.ar |

| Immobilized α-amylase Nanoflower | Not specified | Selectively hydrolyzes amylopectin, protects amylose | High DS (0.0213), excellent emulsifying properties | nih.gov, researchgate.net |

| STARGEN™ enzyme | Sago Starch | Enzymatic hydrolysis | Significantly increased DS compared to native | myfoodresearch.com |

| Pullulanase, α-amylase, β-amylase | Not specified | Debranching and enzymatic hydrolysis (often combined with oxidation) | Production of low-viscosity OSA-starch | google.com |

Oxidative Pretreatment for Viscosity Modulation

A significant challenge with some modified starches is their high viscosity, which can be undesirable for certain applications. Oxidative pretreatment is a chemical method used specifically to modulate and reduce the viscosity of the starch before it undergoes esterification with octenyl succinic anhydride (OSA). google.comgoogle.com This process typically involves treating a starch emulsion with an oxidizing agent. google.com

Commonly used oxidizing agents include hydrogen peroxide (H₂O₂) or calcium hypochlorite (B82951). google.comgoogle.com The process involves first creating a low-viscosity oxidized starch through the reaction with the oxidant. google.com This oxidized starch is then subjected to the esterification reaction with OSA. google.comgoogle.com For example, one method describes adjusting a starch emulsion to a pH of 8.0-8.5, adding an H₂O₂ solution to oxidize the starch, and then neutralizing it before proceeding to the esterification step. google.com Another patented method uses calcium hypochlorite for oxidation, followed by enzymatic hydrolysis, to prepare a water-soluble, low-viscosity OSA-starch. google.com

The primary advantage of this dual-modification strategy is the production of a final product that retains the amphiphilic benefits of OSA modification but with a significantly lower viscosity, expanding its range of potential applications. google.com

Alternative Starch Modification Techniques

While the conventional method for starch modification with OSA involves an aqueous slurry reaction under alkaline conditions, several alternative techniques have been developed to enhance reaction efficiency, reduce environmental impact, and achieve specific functionalities. conicet.gov.arpreprints.org

The dry method of esterification offers a water-free alternative to the conventional aqueous slurry method. conicet.gov.arpreprints.org In this process, starch is first treated with an alkali and then reacted with octenyl succinic anhydride without the presence of water. conicet.gov.aroup.com This method can be more cost-effective and produce less pollution; however, it may suffer from low uniformity and require high reaction temperatures. oup.com One approach involves mixing dry starch with an alkali, adjusting the moisture content, adding the acid anhydride, and then applying heat to facilitate the reaction. oup.com Another variation utilizes dry media milling, where the mechanical forces generated increase the surface area of the starch granules and disrupt their crystalline structure. This exposes more reactive sites for esterification, leading to a higher degree of substitution (DS). conicet.gov.ar For instance, reacting cassava starch with 8% OSA and sodium carbonate in a customized ball mill at 60°C achieved a high DS of 0.0295 in just 30 minutes. conicet.gov.ar

Table 1: Comparison of Dry Method Esterification Techniques

| Technique | Description | Advantages | Disadvantages |

|---|---|---|---|

| Heat Application | Dry starch is mixed with alkali, moisture is adjusted, and heat is applied after adding OSA. oup.com | Lower cost, less pollution. oup.com | Low uniformity, high synthesis temperature. oup.com |

| Dry Media Milling | Starch, OSA, and an alkali are reacted in a ball mill. conicet.gov.ar | Low cost, simple technology, environmentally friendly (solvent-free). conicet.gov.ar | Granule damage/fracture, reduction in crystallinity. conicet.gov.ar |

The organic suspension method replaces water with an organic liquid as the dispersion medium for the esterification reaction. conicet.gov.arpreprints.org This technique is particularly useful for achieving higher degrees of substitution. google.com However, the use of organic solvents often makes this method expensive and raises environmental concerns. oup.com Pyridine has been a preferred solvent and catalyst for producing high DS starch esters in non-aqueous systems. google.com The choice of solvent can significantly impact the reaction and the properties of the resulting modified starch.

Microwave-assisted synthesis has emerged as a rapid and efficient method for starch esterification. coacechemical.comresearchgate.net This technique utilizes microwave radiation to generate heat within the reaction medium, leading to significantly shorter reaction times compared to conventional heating. researchgate.netmdpi.com For this method, starch is typically pre-activated under alkaline conditions (e.g., pH 8.0-8.5) before being subjected to microwave irradiation with OSA. conicet.gov.arresearchgate.net For example, modification of activated cassava starch with 20% OSA under microwave radiation for just 7 minutes can yield a degree of substitution as high as 0.045. coacechemical.comresearchgate.net This rapid heating can provide more energy to break the covalent bonds in the glucose units of starch. mdpi.com The resulting microwave-assisted OSA-modified starch has shown improved properties as a compatibilizer in polymer blends. researchgate.netmdpi.com

Table 2: Research Findings on Microwave-Assisted Esterification of Starch with OSA

| Starch Source | OSA Concentration | Reaction Time | Degree of Substitution (DS) | Reference |

|---|---|---|---|---|

| Cassava | 20% | 7 min | ~0.045 | coacechemical.comresearchgate.net |

| Pea | Not specified | Not specified | Not specified | researchgate.net |

A greener approach to starch modification involves the use of enzymatic catalysts in ionic liquid (IL) media. conicet.gov.arnih.gov Ionic liquids are considered environmentally friendly solvents due to their low toxicity, non-flammability, and recyclability. conicet.gov.ar In this method, starch is first pretreated in an ionic liquid to disrupt its granular structure and increase reactivity. nih.gov Subsequently, an enzyme, such as lipase (B570770), catalyzes the esterification reaction with OSA in another ionic liquid. nih.gov For instance, waxy maize starch pretreated in 1-butyl-3-methylimidazolium chloride and then esterified with OSA in 1-octyl-3-methylimidazolium nitrate (B79036) using Novozyme 435 as a catalyst at 50°C for 3 hours achieved a DS of 0.0130. nih.gov This method, however, can lead to the destruction of the starch granule structure and a loss of crystallinity. conicet.gov.arnih.gov The potential for lipase inactivation and the costs associated with IL recycling are also considerations. conicet.gov.ar

Table 3: Parameters for Enzymatic Catalysis of Starch Modification in Ionic Liquids

| Parameter | Condition |

|---|---|

| Starch Source | Waxy Maize Starch nih.gov |

| Pretreatment IL | 1-butyl-3-methylimidazolium chloride nih.gov |

| Reaction IL | 1-octyl-3-methylimidazolium nitrate nih.gov |

| Catalyst | Novozyme 435 (lipase) nih.gov |

| Starch Concentration | 5 wt% nih.gov |

| Lipase Dosage | 1 wt% (based on IL weight) nih.gov |

| Temperature | 50 °C nih.gov |

| Reaction Time | 3 h nih.gov |

Chitosan (B1678972) Functionalization with Octylsuccinic Anhydride

Chitosan, a polysaccharide derived from chitin, can also be functionalized with octenyl succinic anhydride to create amphiphilic derivatives with a range of potential applications, including as drug delivery systems. researchgate.netresearchgate.net

The grafting of OSA onto the chitosan backbone occurs through a direct acylation reaction. researchgate.net Under alkaline conditions, the cyclic anhydride ring of OSA opens, forming two highly reactive carboxylate groups. researchgate.net These groups can then react with the primary amine and hydroxyl groups present on the chitosan polymer chain, forming covalent amide and ester linkages, respectively. The amino group of chitosan is often protected, for example with methanesulfonic acid, before reacting with OSA to control the modification. nih.gov This grafting process introduces the hydrophobic octenyl chain onto the hydrophilic chitosan backbone, resulting in an amphiphilic polymer that can self-assemble into nanoparticles or micelles in aqueous environments. researchgate.netnih.gov The degree of substitution, which can be controlled by the reaction conditions, influences the properties of the resulting OSA-modified chitosan. nih.gov

pH-Responsive Modification Strategies

The introduction of the carboxyl group from octylsuccinic anhydride imparts a distinct pH-responsive character to the modified biopolymers. acs.org This functionality is central to various targeted applications, particularly in drug delivery and the creation of "smart" materials. The carboxyl group has a specific pKa value, and its state of ionization is dependent on the pH of the surrounding medium.

In alkaline environments, the carboxyl group is deprotonated, carrying a negative charge (COO-). This leads to increased electrostatic repulsion between the polymer chains, enhancing solubility and swelling. mdpi.com Conversely, in acidic conditions below its pKa, the carboxyl group becomes protonated (COOH), reducing its charge and hydrophilicity. This can lead to aggregation, precipitation, or a change in the conformation of the biopolymer.

This pH-dependent behavior is exploited in various strategies. For instance, chitosan, a cationic polysaccharide, can be modified with OSA to create amphiphilic derivatives. nih.govcabidigitallibrary.org These modified chitosans can form nanoparticles that are stable at physiological pH (7.4) but may exhibit faster release of encapsulated substances in the slightly acidic microenvironments often found in tumors or inflamed tissues (pH ~6.0). researchgate.net This is because the change in pH alters the ionization state of both the amino groups of chitosan and the newly introduced carboxyl groups, leading to changes in the nanoparticle structure and subsequent release of the payload. researchgate.netmdpi.com Similarly, OSA-modified starch has been used to create microcapsules that demonstrate pH-responsive release, accelerating the release of core materials at a pH of 5. mdpi.comresearchgate.net

The pH also plays a critical role during the modification process itself. The reaction of OSA with biopolymers like starch is typically carried out under controlled alkaline conditions (pH 8.5-9.0) to facilitate the esterification. mdpi.commdpi.com However, pH values that are too high (above 8.0) can promote the hydrolysis of the anhydride, which competes with the desired esterification reaction, thereby reducing the efficiency of the modification. upm.edu.myfstjournal.com.br Conversely, at pH values below 7.0, the hydroxyl groups on the biopolymer are not sufficiently activated for the nucleophilic attack on the anhydride. upm.edu.my Therefore, maintaining an optimal pH range is crucial for maximizing the degree of substitution and achieving the desired properties in the final product.

Cellulose (B213188) Nanofiber Amphiphililization via Octylsuccinic Anhydride Integration

The integration of octylsuccinic anhydride (OSA) is a prominent method for inducing amphiphilicity in cellulose nanofibers (CNFs), thereby expanding their functionality for applications such as emulsifiers and reinforcing agents in composite materials. The process involves the esterification of the hydroxyl groups on the surface of the cellulose nanofibers with OSA. This chemical modification grafts a hydrophobic octenyl chain and a hydrophilic carboxyl group onto the CNF backbone. sciopen.comacs.org

One approach involves using a deep eutectic solvent system, such as one based on triethylmethylammonium chloride and imidazole, which acts as both a swelling agent and a reaction medium for the esterification of cellulose with OSA. acs.orgnih.gov This method allows for the synthesis of amphiphilic cellulose nanofibers (ACNFs) with varying degrees of substitution (DS), which can be controlled by adjusting the molar ratio of OSA to the anhydroglucose units (AGU) of cellulose. acs.orgnih.gov For example, using OSA-to-AGU molar ratios of 0.5:1, 1:1, and 1.5:1 has resulted in ACNFs with DS values ranging from 0.24 to 0.66. acs.org

The successful grafting of OSA onto the CNF backbone has been confirmed by analytical techniques such as Fourier transform infrared (FTIR) spectroscopy, which shows the appearance of a characteristic carbonyl peak around 1730 cm⁻¹, indicating the formation of an ester bond. mdpi.com The resulting ACNFs exhibit surface activity due to the balance between their inherent hydrophilic nature and the introduced hydrophobic alkyl chains. acs.org This amphiphilicity allows them to stabilize oil-in-water Pickering emulsions. sciopen.comacs.org

The properties of the resulting ACNFs are highly dependent on the DS. A higher DS value generally leads to increased hydrophobicity. acs.orgnih.gov While this can enhance properties like water contact angle in films made from these nanofibers, it can also lead to instability in aqueous dispersions if the hydrophobicity becomes too dominant. acs.org For instance, ACNFs with a very high DS may float on the surface of water, indicating a significant shift in their hydrophilic-lipophilic balance. acs.org The mechanical properties of films made from these ACNFs can also be affected, with tensile strength sometimes showing an inverse relationship with the DS value. nih.gov

| OSA:AGU Ratio | Degree of Substitution (DS) | Average Droplet Size in Emulsion (μm) | Film Tensile Strength (MPa) | Reference |

|---|---|---|---|---|

| 0.5:1 | 0.24 | 4.85 | 115 | acs.orgnih.gov |

| 1:1 | - | 5.48 | - | acs.org |

| 1.5:1 | 0.66 | - | 49.5 | acs.orgnih.gov |

Other Biopolymer Derivatization by Octylsuccinic Acid

Beyond starch and cellulose, octylsuccinic anhydride (OSA) is utilized to modify a variety of other biopolymers, imparting amphiphilic properties and enhancing their functionality for diverse applications. The fundamental reaction mechanism remains the esterification of hydroxyl or amino groups on the biopolymer with the anhydride.

Pullulan , a polysaccharide produced by the fungus Aureobasidium pullulans, has been successfully modified with OSA. nih.govresearchgate.netnih.gov This modification is typically carried out in an aqueous alkaline solution, with optimal conditions reported at a pH of 9.0. nih.gov The introduction of octenylsuccinyl groups onto the pullulan backbone improves its surface properties, reduces surface tension, and significantly enhances its emulsifying capacity. nih.govnih.gov The degree of substitution (DS) can be controlled by varying the OSA concentration, which in turn influences the emulsifying properties of the modified pullulan. nih.govresearchgate.net

Chitosan , a linear polysaccharide derived from chitin, is another biopolymer frequently derivatized with OSA. nih.govcabidigitallibrary.org The modification introduces hydrophobic octenyl groups and hydrophilic carboxyl groups, transforming the hydrophilic chitosan into an amphiphilic polymer. nih.govresearchgate.net This OSA-modified chitosan (OSA-CS) can self-assemble into nanoparticles in aqueous solutions and has been explored for its potential in drug delivery systems due to its pH-responsive nature. researchgate.net The modification can also improve the stability of nanoemulsions when OSA-CS is used as a coating material. nih.gov Furthermore, OSA-modified chitosan has been incorporated into coatings for textiles to impart hydrophobicity. nih.gov

Arabinoxylans , a type of hemicellulose found in plant cell walls, have also been modified with octyl succinic anhydride. usda.gov This modification, which can be performed in a solvent like dimethyl sulfoxide, imparts hydrophobicity to the arabinoxylan structure. usda.gov The resulting modified biopolymers have potential applications in the creation of biodegradable films for food packaging. usda.gov

Gelatin , a protein derived from collagen, has been chemically modified with OSA to improve its emulsifying properties, particularly in acidic food environments. nih.gov The succinylation reaction is typically carried out at a pH of 8.5–9.0. nih.gov This modification alters the secondary structure of the gelatin, and when combined with surfactants, it can significantly enhance the stability of oil-in-water emulsions. nih.gov

β-Cyclodextrin , a cyclic oligosaccharide, can be modified with OSA to enhance its emulsifying capability. acs.org The inherent hydrophilic nature of β-cyclodextrin is altered by the introduction of the hydrophobic octenyl chain, making the modified version (OCD) a more effective emulsifier. acs.org The presence of the carboxyl group also confers pH-sensitivity to the molecule. acs.org

| Biopolymer | Key Findings | Potential Applications | Reference |

|---|---|---|---|

| Pullulan | Modification with OSA at pH 9.0 yields a maximum degree of substitution (DS) of approximately 0.061. The resulting OSA-pullulan exhibits reduced surface tension and improved emulsifying capacity. | Emulsifiers in food and pharmaceutical industries. | nih.govnih.gov |

| Chitosan | OSA-modified chitosan forms amphiphilic polymers capable of creating pH-responsive nanoparticles for drug delivery and stable nanoemulsion coatings. | Drug delivery systems, food preservation, hydrophobic textile coatings. | researchgate.netnih.govnih.gov |

| Arabinoxylans | Modification with OSA in dimethyl sulfoxide imparts hydrophobicity. | Biodegradable food packaging films. | usda.gov |

| Gelatin | OSA modification, combined with surfactants, improves the stability of oil-in-water emulsions, especially under acidic conditions (pH 6.0). | Emulsifiers in acidic food products. | nih.gov |

| β-Cyclodextrin | Esterification with OSA significantly enhances emulsification capability and introduces pH-sensitive properties. | Emulsifiers and delivery systems. | acs.org |

Advanced Characterization and Analytical Methodologies for Octylsuccinic Acid Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy plays a pivotal role in determining the molecular structure of octylsuccinic acid and its modified forms. Techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental in identifying key functional groups and quantifying chemical modifications.

Fourier Transform Infrared (FTIR) Spectroscopy for Anhydride (B1165640) Group Identification

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, FTIR is particularly useful for confirming the presence of the anhydride group and monitoring its reactions. When octenyl succinic anhydride (OSA) is used to modify starches or other biopolymers, the formation of an ester bond is a key indicator of a successful reaction. plos.org

The FTIR spectrum of OSA-modified substances shows a characteristic new absorption peak around 1727 cm⁻¹, which is attributed to the carbonyl (C=O) stretching vibration of the ester group. plos.org This peak serves as a definitive marker for the covalent linkage of the octenyl succinic moiety to the polymer backbone. The analysis is typically performed by collecting spectra over a wavelength range of 4000 to 400 cm⁻¹, with multiple scans averaged to improve the signal-to-noise ratio. plos.org This technique is instrumental in verifying the chemical modification and understanding the structure of the resulting product. plos.orgresearchgate.net

Table 1: Characteristic FTIR Absorption Peaks for OSA-Modified Materials

| Functional Group | Wavenumber (cm⁻¹) | Significance |

| Ester Carbonyl (C=O) | ~1727 | Indicates successful esterification with Octenyl Succinic Anhydride. plos.org |

| Hydroxyl (O-H) | ~3400 (broad) | Characteristic of starch and other polysaccharides; may decrease in intensity upon modification. |

| C-H Stretching | ~2900 | Associated with the alkyl chain of the octenyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Substitution Degree Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), is an indispensable technique for obtaining detailed structural information and quantifying the degree of substitution (DS) in modified biopolymers like starch. nih.gov The DS represents the average number of hydroxyl groups substituted with octenyl succinyl groups per glucose unit. plos.org

A novel ¹H NMR procedure involves dissolving the octenyl succinic anhydride (OSA)-modified starch in dimethyl-d(6) sulfoxide (B87167) (DMSO-d6). nih.gov The addition of a small amount of deuterated trifluoroacetic acid (d₁-TFA) shifts the exchangeable hydroxyl protons, resulting in a clear and well-defined spectrum. nih.gov This allows for the accurate integration of proton signals corresponding to the octenyl group and the anhydroglucose (B10753087) unit of starch, from which the DS can be calculated. nih.govusda.gov This method provides a fast and straightforward way to determine the extent of chemical modification. nih.gov

Table 2: ¹H NMR Signals for DS Calculation in OSA-Modified Starch

| Proton Signal | Chemical Shift (ppm) | Assignment |

| Olefinic protons | ~5.0-6.0 | Protons of the C=C double bond in the octenyl group. |

| Anomeric proton | ~4.5-5.5 | H-1 proton of the anhydroglucose unit. |

| Methyl protons | ~0.8-0.9 | Protons of the terminal methyl group in the octenyl chain. |

Fluorescence Spectroscopy for Interfacial Studies

Fluorescence spectroscopy is a sensitive technique used to investigate the interfacial properties of molecules. In the context of this compound derivatives, it can be employed to study their behavior at interfaces, such as in emulsions or on solid surfaces. For instance, the use of quantum dots (QDs) as donors in fluorescence resonance energy transfer (FRET) has been explored for developing solid-phase hybridization assays. nih.gov

While direct fluorescence studies on this compound itself are less common, the principles of fluorescence spectroscopy are applied to systems where OSA-modified materials act as stabilizers or encapsulants. The intrinsic fluorescence of other components or the use of fluorescent probes can provide insights into the microenvironment and the interactions occurring at the interface, which are influenced by the amphiphilic nature of the this compound moiety. nih.govacs.org

Chromatographic Separations and Quantification

Chromatographic techniques are essential for separating complex mixtures and quantifying the concentration of specific components. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are routinely used in the analysis of this compound and related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of this compound and identifying its components. google.com This technique is particularly useful for analyzing volatile and thermally stable compounds. For analysis, the organic acids are often derivatized to increase their volatility. nih.gov A common derivatization method involves converting the acids into their trimethylsilyl (B98337) (TMS) esters. nih.gov

The sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. google.com The separated components then enter the mass spectrometer, which provides detailed mass spectra that can be used for identification by comparing them to spectral libraries. nih.gov GC-MS can be used to identify and quantify impurities, byproducts, and the main components in a sample of this compound. usda.govgoogle.com

High Performance Liquid Chromatography (HPLC) for Residual this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. It is the method of choice for determining the amount of residual, unreacted octenyl succinic acid in modified products. fao.org The analysis often involves the derivatization of the this compound to enhance its detection by UV or fluorescence detectors. fao.org

A typical HPLC method involves extracting the residual this compound from the sample, followed by derivatization. fao.org The derivatized sample is then injected into the HPLC system. The separation is achieved on a suitable column, such as a reversed-phase C18 column, using a mobile phase gradient. sielc.com The concentration of the residual this compound is determined by comparing the peak area or height to a standard curve prepared from known concentrations of the analyte. fao.org This analysis is crucial for ensuring that the amount of residual octenyl succinic acid in food-grade modified starches does not exceed regulatory limits. fao.org

Table 3: HPLC Parameters for Residual this compound Analysis

| Parameter | Description |

| Column | Primsep S2 HILIC or equivalent reversed-phase column. sielc.com |

| Mobile Phase | A gradient of acetonitrile (B52724) and water is often used. sielc.com |

| Detection | UV detection at a low wavelength (e.g., 225 nm). sielc.com |

| Derivatization | May be required to improve detection, e.g., with 2-bromoacetophenone. fao.org |

| Quantification | Based on a standard curve of the derivatized analyte. fao.org |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis of Modified Polymers

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing the molecular weight and molecular weight distribution of polymers. lcms.czyoutube.com This method separates molecules based on their size in solution. youtube.com Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules penetrate the pores and have a longer path, eluting later. youtube.com

In the context of this compound-modified polymers, GPC is used to assess how the modification affects the polymer's molecular weight distribution. lcms.cz For instance, GPC has been employed to determine the molecular mass distributions of native and hydrophobically modified inulins, including those modified with octenyl succinic anhydride (OSA). guildhe.ac.uk

The GPC system typically consists of a column packed with porous beads, a pump to deliver the mobile phase, and a detector, most commonly a refractive index detector (RID). youtube.com The choice of column is critical and depends on the molecular weight range of the polymer being analyzed. youtube.com Calibration with polymer standards of known molecular weight is necessary to determine the molecular weight of the sample. youtube.com

Table 2: Typical Components of a GPC System for Polymer Analysis

| Component | Description | Source |

| Column | Packed with porous polymer beads (e.g., polystyrene-based) | youtube.com |

| Mobile Phase | A solvent in which the polymer is soluble (e.g., non-aqueous for solvent-soluble polymers) | youtube.com |

| Detector | Refractive Index Detector (RID) is commonly used | youtube.com |

| Standards | Polymer standards of known molecular weight (e.g., polystyrene) for calibration | youtube.com |

Microscopic and Imaging Modalities

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to observe the surface morphology of materials at high magnification. acs.org In the study of biopolymers modified with this compound, SEM provides valuable insights into how the modification alters the structure of the material.

For example, SEM has been used to visualize the membrane disruption in bacteria caused by inulin (B196767) modified with octenyl succinic anhydride, demonstrating its antimicrobial properties. calpoly.edu In another study, SEM was used to characterize the surface microstructure of bacterial cellulose (B213188) films modified with long-chain alkenyl succinic anhydrides, revealing changes in the film's morphology. acs.org The morphology of polylactic acid (PLA) microcapsules, with a shell of octenyl succinic anhydride-chitosan, was also examined using SEM, which showed smooth and firm structures. researchgate.net

SEM analysis typically involves coating the sample with a thin layer of a conductive material, such as platinum, to prevent charge buildup from the electron beam. acs.org The electron beam then scans the surface of the sample, and the resulting signals are used to create an image of the topography.

Physicochemical Property Determination in Modified Systems

The degree of substitution (DS) is a critical parameter in the characterization of modified polymers. It represents the average number of hydroxyl groups on the anhydroglucose unit of a polysaccharide that have been substituted with a modifying group. conicet.gov.ar

Titration is a widely used, simple, and reliable method for determining the DS of starches modified with octenyl succinic anhydride (OSA). conicet.gov.ar The most common approach involves alkaline saponification followed by back-titration. researchgate.net

The procedure generally involves the following steps:

An accurately weighed amount of the modified starch is suspended in a known excess of a standard sodium hydroxide (B78521) (NaOH) solution. researchgate.net

The ester linkages between the octenyl succinyl groups and the starch are saponified (hydrolyzed) by the NaOH over a period of time, often with stirring. researchgate.net

The unreacted NaOH is then titrated with a standard solution of hydrochloric acid (HCl). researchgate.net

A blank titration is performed using the unmodified starch to account for any alkali consumed by the native material.

The DS is calculated based on the amount of NaOH consumed in the saponification reaction. researchgate.net

This method has been applied to various starches modified with OSA, including those from waxy corn and amaranth. researchgate.net It is a well-established and accessible technique for quantifying the extent of modification. conicet.gov.ar

Quantification of Degree of Substitution (DS)

Response Surface Methodology (RSM) for DS Optimization

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. nih.govnih.gov In the context of this compound chemistry, RSM is frequently employed to optimize the esterification reaction conditions to achieve a desired Degree of Substitution (DS). The DS represents the average number of hydroxyl groups substituted per monomeric unit (e.g., anhydroglucose unit in starch).